4-Isopropyl-2-methylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

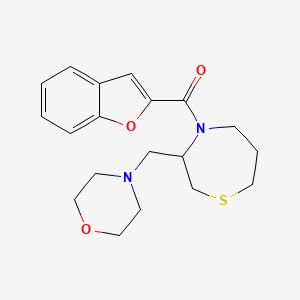

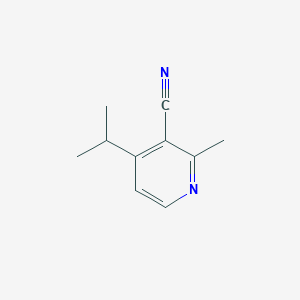

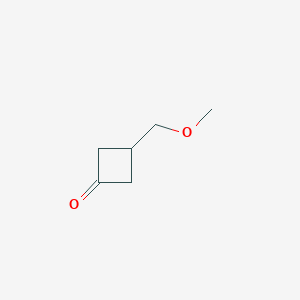

4-Isopropyl-2-methylnicotinonitrile is a chemical compound . The molecule contains a total of 24 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 1 Pyridine .

Synthesis Analysis

The synthesis of 4-Isopropyl-2-methylnicotinonitrile or similar compounds often involves multiple steps . For instance, the synthesis of analogs of natural products, such as carvacrol, involves structural elucidation of derivatives of 2,4-dihalogeno substituted synthetic analogues .Molecular Structure Analysis

The 4-Isopropyl-2-methylnicotinonitrile molecule consists of 12 Hydrogen atoms, 10 Carbon atoms, and 2 Nitrogen atoms, making a total of 24 atoms . The molecule contains a total of 24 bonds .Scientific Research Applications

Synthesis and Antioxidant Evaluation 4-Isopropyl-2-methylnicotinonitrile has been synthesized through a one-pot condensation process involving malononitrile, 4-methylpentan-2-one, aryl carboxaldehyde, and ammonium acetate in ethanol. This synthesis resulted in 2-amino-5-isopropyl-4-(4-aryl)-6-methylnicotinonitriles. The compounds synthesized exhibited weak antioxidant activities, suggesting potential applications in areas where mild antioxidant properties are beneficial (Gouda & Helal, 2015).

Chemical Properties and Ligand Behavior 4-Cyanopyridine, closely related to 4-isopropyl-2-methylnicotinonitrile, demonstrates the ability to act as both a mono- and bidentate ligand in transition metal complexes, showcasing its versatility in coordination chemistry. Its role as a ligand, either through the pyridine nitrogen atom or both nitrogen atoms, has been pivotal in constructing new polymeric transition metal compounds and potentially new metal–organic frameworks. This property underscores its significance in the design and development of complex molecular architectures and materials (Zhao et al., 2017).

Synthesis of Derivatives and Technological Advancements The synthesis of 4-methylnicotinonitrile derivatives, which are structurally similar to 4-isopropyl-2-methylnicotinonitrile, has been achieved through various chemical processes. These derivatives have been utilized in the synthesis of pyridine-type alkaloids, illustrating the compound's utility in producing complex organic molecules. Furthermore, advancements in the synthetic technology of related compounds, such as 4-isopropyl-7-keto-5-octenenitrile, highlight the ongoing efforts to improve synthesis methods, optimize reaction yields, and enhance the efficiency of the production processes (Zhao Yi-min, 2011); (J. Chun, 2000)(https://consensus.app/papers/synthesis-4isopropyl7keto5octenenitrile-improvemen-chun/4df009df349b5108aba70eccd376e42f/?utm_source=chatgpt).

Safety and Hazards

properties

IUPAC Name |

2-methyl-4-propan-2-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7(2)9-4-5-12-8(3)10(9)6-11/h4-5,7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATAXWWVGFZOAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C#N)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropyl-2-methylnicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)

![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide](/img/structure/B2497770.png)

![N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2497774.png)

![2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2497775.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2497783.png)

![N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/no-structure.png)